molecular formula C24H32N2O4 B2789430 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione CAS No. 1008250-56-3

3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B2789430
CAS No.: 1008250-56-3
M. Wt: 412.53
InChI Key: BSNUBAVLKQNTCU-UHFFFAOYSA-N
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Description

3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantyl, pyrrolidine, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Adamantyl Group: This step may involve nucleophilic substitution reactions where an adamantylamine derivative is introduced.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione: can be compared with other adamantyl-containing compounds or pyrrolidine derivatives.

    Adamantylamine: Known for its antiviral properties.

    Pyrrolidine-2,5-dione: Commonly found in various bioactive molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties.

Properties

IUPAC Name

3-(1-adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-29-20-4-3-15(10-21(20)30-2)5-6-26-22(27)11-19(23(26)28)25-24-12-16-7-17(13-24)9-18(8-16)14-24/h3-4,10,16-19,25H,5-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNUBAVLKQNTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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